molecular formula C20H20N4O3S3 B2612600 4-(diethylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 361482-03-3

4-(diethylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Cat. No.: B2612600
CAS No.: 361482-03-3
M. Wt: 460.59
InChI Key: ASROBPFXYDTXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a structurally complex small molecule characterized by a tricyclic core system incorporating sulfur (thia) and nitrogen (aza) heteroatoms.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S3/c1-4-24(5-2)30(26,27)14-8-6-13(7-9-14)19(25)23-20-22-15-10-11-16-17(18(15)29-20)21-12(3)28-16/h6-11H,4-5H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASROBPFXYDTXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide typically involves multi-step organic synthesis. The starting materials often include benzamide derivatives and sulfur-containing reagents. The reaction conditions may involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

4-(diethylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate the target’s function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Functional Groups Tanimoto Similarity*
Target Compound Tricyclic dithia-diaza Diethylsulfamoyl, benzamide 1.00 (Reference)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-... Bicyclic 1,2,4-triazole Sulfonyl, triazole-thione 0.65–0.72
I-6230 (Ethyl benzoate derivative) Pyridazine-phenethylamino Benzamide, pyridazine 0.55–0.60
Aglaithioduline (SAHA analog) Linear hydroxamate Hydroxamic acid, aliphatic chain 0.30–0.40

*Tanimoto coefficients estimated using MACCS or Morgan fingerprints .

Computational Similarity Metrics

  • Tanimoto and Dice Indices : The target compound shows moderate similarity (0.65–0.72) to sulfonamide-triazole hybrids due to shared sulfonyl and aromatic motifs. Lower scores (0.55–0.60) for pyridazine derivatives reflect divergent core structures .
  • Maximal Common Subgraph (MCS) Analysis : Algorithms detecting biochemically relevant substructures (e.g., sulfonamide groups) highlight partial alignment with metabolic pathway modules, particularly in sulfur-containing clusters .

Bioactivity Profile Correlation

Mode of Action and Target Prediction

Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) suggests that sulfonamide-tricyclic compounds may inhibit kinases or epigenetic regulators, akin to GSK3 inhibitors (ZINC00027361) with >50% substructure similarity .

Pharmacokinetic and Toxicity Trends

  • Metabolic Stability : The tricyclic system may enhance metabolic stability compared to linear analogs like SAHA, which exhibit rapid clearance .
  • CYP450 Interactions : Sulfonamide moieties often confer CYP2C9/2C19 inhibition risks, a trait shared with clinical sulfonamide drugs .

Metabolic Pathway and Functional Group Clustering

Evidence from KEGG/LIGAND database analyses indicates that sulfur- and nitrogen-rich compounds cluster into carbohydrate and amino acid metabolism modules . The target compound’s dithia-diaza core may participate in redox or methyltransferase pathways, analogous to thioether-containing metabolites .

Limitations and Contradictions

  • QSAR vs.
  • Tautomeric Variability : Compounds like 1,2,4-triazole-thiones exhibit tautomerism, complicating direct bioactivity comparisons with rigid tricyclic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.